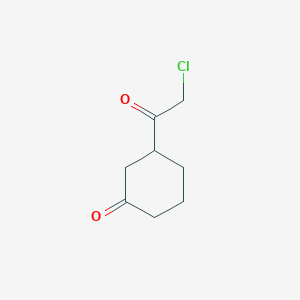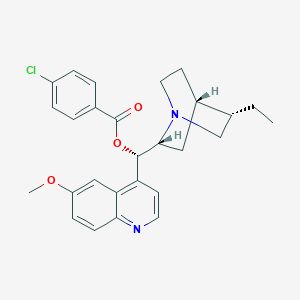
Hydroquinidine 4-chlorobenzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds like Hydroquinidine 4-chlorobenzoate often involves multi-step organic reactions. Techniques such as condensation reactions, halogenation, and the use of catalysts are common. For instance, the synthesis of similar compounds has involved the use of Fenton's reagent for the oxidation of chlorobenzene derivatives, producing chlorophenols and chlorobenzoquinones under specific conditions (Sedlak & Andren, 1991). Such methodologies could be adapted for the synthesis of Hydroquinidine 4-chlorobenzoate, considering the reactive nature of its constituents.
Molecular Structure Analysis
The molecular structure of Hydroquinidine 4-chlorobenzoate, like that of its analogs, is expected to exhibit significant interactions that impact its stability and reactivity. Crystal structure analysis of related compounds reveals complex frameworks of hydrogen bonds and non-covalent interactions that stabilize the molecular structure (Morales-Toyo et al., 2020). These interactions are crucial for understanding the chemical behavior and potential applications of Hydroquinidine 4-chlorobenzoate.
Chemical Reactions and Properties
Hydroquinidine 4-chlorobenzoate participates in various chemical reactions characteristic of its functional groups. For instance, chlorobenzene derivatives undergo oxidation and hydrolysis, leading to the formation of hydroxylated products (Müller et al., 1984). Such reactions are influenced by factors like pH, temperature, and the presence of catalysts or reagents, which can alter the reaction pathways and yields.
Physical Properties Analysis
The physical properties of Hydroquinidine 4-chlorobenzoate, including melting point, solubility, and crystal structure, are influenced by its molecular arrangement. Research on similar compounds highlights the role of molecular geometry and intermolecular forces in determining these properties. For example, the study of crystal structures provides insight into the arrangement of molecules and the type of interactions that govern physical properties (Guégano et al., 2011).
Chemical Properties Analysis
The chemical properties of Hydroquinidine 4-chlorobenzoate, such as reactivity, stability, and degradation pathways, are closely tied to its molecular structure. The presence of functional groups like chloro and hydroxy influences its behavior in chemical reactions. Studies on degradation pathways of chlorobenzene derivatives reveal how environmental conditions and the presence of oxidizing agents can lead to the formation of various by-products (Sarr et al., 1995).
Aplicaciones Científicas De Investigación
Enantioselective Hydrogenation of Ethyl Pyruvate :
- Jenkins et al. (2006) reported an unexpected inversion of enantioselectivity in the hydrogenation of ethyl pyruvate using hydroquinidine 4-chlorobenzoate modified Pt/γ-Al2O3 catalyst. This research demonstrated that the preferred product changes from (S)-ethyl lactate to (R)-ethyl lactate with varying concentrations of the chiral modifier. This finding provides insights into catalyst behavior in enantioselective hydrogenation processes (Jenkins et al., 2006).
Cardiac Arrhythmias Treatment :
- Tod et al. (1990) explored the use of hydroquinidine, a structural analogue of quinidine, in treating and preventing cardiac arrhythmias. The study assessed the performance of fluorescence polarization immunoassay for hydroquinidine serum monitoring, a crucial aspect of its therapeutic use (Tod et al., 1990).
Advanced Oxidation of Chlorobenzoic Acid :
- M'hemdi et al. (2013) investigated the electrochemical advanced oxidation of 2-chlorobenzoic acid using platinum or boron-doped diamond anode and carbon felt cathode. This study is relevant for understanding the degradation pathways of chlorinated compounds in environmental applications (M'hemdi et al., 2013).
Gas-Phase Hydrogenation of Ethyl Pyruvate :
- Dummer et al. (2006) conducted a study on the inversion of enantioselectivity for the hydrogenation of ethyl pyruvate in the gas phase over Pt/SiO2 modified with hydroquinidine 4-chlorobenzoate. This research offers important insights into the influence of modifier concentration on product preference in catalytic processes (Dummer et al., 2006).
Safety And Hazards
Hydroquinidine 4-chlorobenzoate is classified as a skin irritant (Category 2), eye irritant (Category 2), and can cause specific target organ toxicity upon single exposure (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Relevant Papers A paper titled “Hydroquinidine Prevents Life-Threatening Arrhythmic Events in Patients With Short QT Syndrome” discusses the use of Hydroquinidine, a related compound, in preventing life-threatening arrhythmic events . This paper could provide insights into potential applications of Hydroquinidine 4-chlorobenzoate.
Propiedades
IUPAC Name |
[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3/t17-,19+,25-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVNNFDXQZFMBQ-XHYUFEOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583559 | |
| Record name | [(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroquinidine 4-chlorobenzoate | |
CAS RN |
113162-02-0 | |
| Record name | [(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroquinidine 4-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



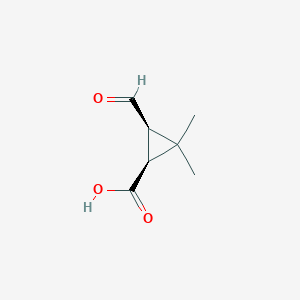

![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)

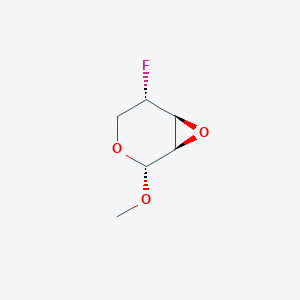
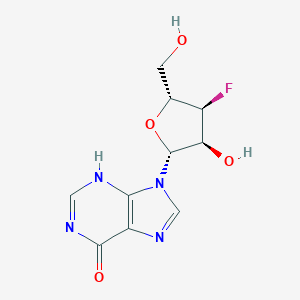

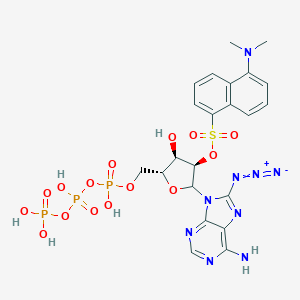


![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)


